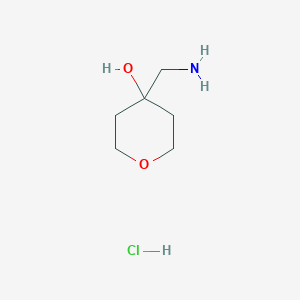

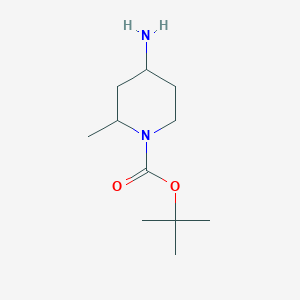

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Overview

Description

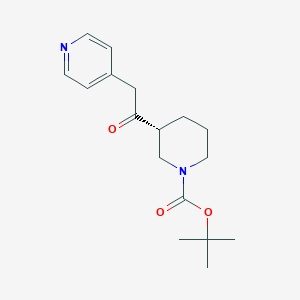

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, also known as CPPHA, is a chemical compound that has gained significant attention in the field of pharmaceutical and biomedical research due to its unique properties and potential applications. It has a molecular weight of 206.24 g/mol .

Molecular Structure Analysis

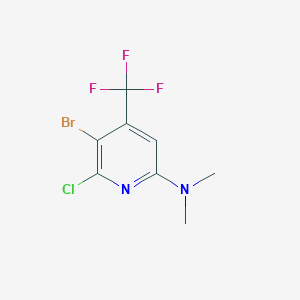

The IUPAC name for this compound is 3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. Its InChI code is 1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) and the InChI key is OWXNQQUWPGXPMS-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 206.24 g/mol .

Scientific Research Applications

Medicine: Antioxidant Potential

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid: has been identified as a potential antioxidant . Antioxidants are crucial in medicine for their ability to neutralize free radicals, which can prevent cell damage and are associated with various diseases, including cancer and heart disease.

Biochemistry: Enzymatic Synthesis

In biochemistry, this compound serves as an acyl donor for the enzymatic synthesis of sugar alcohol esters . These esters have numerous applications, including as low-calorie sweeteners and in the pharmaceutical industry as excipients.

Materials Science: Hydrogel Formation

The compound is used to derive hydrogels based on chitosan, gelatin, or poly (ethylene glycol) . Hydrogels have a wide range of applications, including in drug delivery systems, tissue engineering, and wound care.

Pharmacology: Anti-Aging Compositions

It is utilized in the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide , which is used in anti-aging compositions . These compositions aim to reduce the signs of aging by protecting the skin from oxidative stress.

Organic Chemistry: Building Block for Polybenzoxazine

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid: acts as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation . This is particularly valuable in creating bio-based polymers with desirable thermal and mechanical properties.

Analytical Chemistry: Thermophysical Property Data

The compound’s thermophysical properties are critically evaluated, providing valuable data for analytical chemistry applications . This includes information on phase transitions, boiling points, and thermal conductivity, which are essential for process design and quality control in chemical manufacturing.

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceutical and biomedical research. For example, a study suggested that replacing the conventional chromogenic horseradish peroxidase substrate of a routinely used preclinical immunoassay to detect hIgG, with the fluorogenic 3-(4-hydroxyphenyl) propionic acid would broaden the narrow dynamic range .

Mechanism of Action

Target of Action

The primary targets of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid . These factors include temperature, pH, and the presence of other molecules, among others.

properties

IUPAC Name |

3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNQQUWPGXPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727476 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

CAS RN |

1073545-88-6 | |

| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)